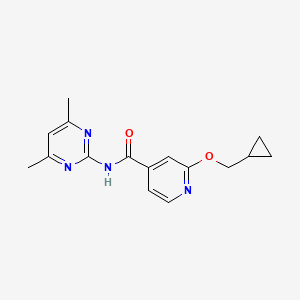
2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the rearrangement of 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione (compound 4) obtained from the reaction of 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine (compound 3). This rearrangement leads to the formation of 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols (compound 6) in excellent yields .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
One area of research involves the synthesis of pyrimidine-linked heterocyclic compounds through microwave irradiative cyclocondensation. These compounds, including analogs of 2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)isonicotinamide, have been evaluated for their insecticidal and antimicrobial potentials. Specifically, synthesized compounds showed activity against Pseudococcidae insects and selected microorganisms, indicating their potential utility in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Diagnostic and Therapeutic Potential
Another study focused on synthesizing carbon-11-labeled isonicotinamides, closely related to the queried compound, as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease. This research highlights the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Antifungal Applications
Investigations into the antifungal effects of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives, structurally similar to the compound , against Aspergillus terreus and Aspergillus niger have shown promising results. This suggests that derivatives of the compound could be developed into effective antifungal agents (Jafar et al., 2017).
Chemical Synthesis and Modification
Research on isonicotinamides has also delved into the chemistry of cyclization reactions, where compounds carrying N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents at nitrogen undergo cyclization. This leads to spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised, demonstrating the compound's versatility in synthetic organic chemistry (Brice & Clayden, 2009).
Wirkmechanismus
The precise mechanism of action for this compound depends on its biological context. It may exhibit antimicrobial properties, as suggested by its synthesis and evaluation against bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and yeasts (Candida albicans, Saccharomyces cerevisiae) . Further studies are needed to elucidate its specific targets and pathways.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-(4,6-dimethylpyrimidin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-7-11(2)19-16(18-10)20-15(21)13-5-6-17-14(8-13)22-9-12-3-4-12/h5-8,12H,3-4,9H2,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCLVAKVUFAKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
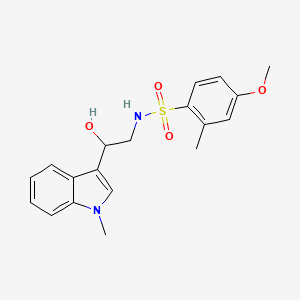
![ethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736768.png)
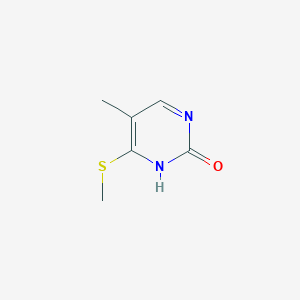
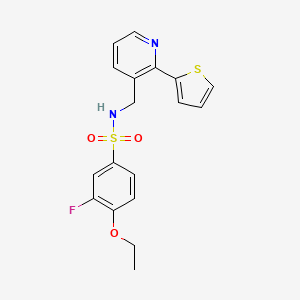

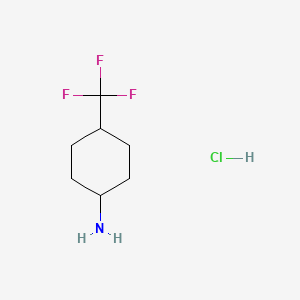
![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)
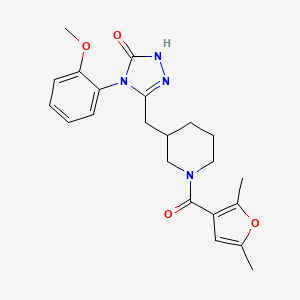
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736784.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2736786.png)
![1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one](/img/structure/B2736787.png)
